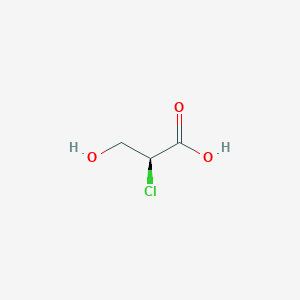

(s)-2-Chloro-3-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(s)-2-Chloro-3-hydroxypropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of propanoic acid, where a chlorine atom and a hydroxyl group are attached to the second and third carbon atoms, respectively. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an interesting subject for stereochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(s)-2-Chloro-3-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the chlorination of (s)-3-hydroxypropanoic acid using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-chlorination and to maintain the integrity of the hydroxyl group.

Another method involves the asymmetric reduction of 2-chloro-3-oxopropanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes. Enzymes such as dehydrogenases and reductases are used to catalyze the reduction of 2-chloro-3-oxopropanoic acid to the desired product. These biocatalytic methods are preferred due to their high specificity, mild reaction conditions, and environmentally friendly nature.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-2-Chloro-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 2-chloro-3-oxopropanoic acid.

Reduction: The compound can be reduced to 2-chloropropanoic acid by removing the hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: 2-chloro-3-oxopropanoic acid.

Reduction: 2-chloropropanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(s)-2-Chloro-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (s)-2-Chloro-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and chlorine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include enzymatic catalysis, where the compound acts as a substrate or inhibitor, modulating the activity of the enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-3-oxopropanoic acid: Similar in structure but lacks the hydroxyl group.

2-Chloropropanoic acid: Similar but lacks the hydroxyl group and is not chiral.

3-Hydroxypropanoic acid: Similar but lacks the chlorine atom.

Uniqueness

(s)-2-Chloro-3-hydroxypropanoic acid is unique due to its chiral nature and the presence of both chlorine and hydroxyl groups. This combination allows for diverse chemical reactivity and specificity in biological interactions, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(S)-2-Chloro-3-hydroxypropanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C₃H₅ClO₃, is characterized by the presence of a chloro group and a hydroxy group on a propanoic acid backbone. These functional groups are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds, while the chloro-substituted structure may facilitate hydrophobic interactions. This dual functionality enhances its binding affinity to various biological molecules, potentially influencing several biochemical pathways.

Biological Activity

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic processes within the microbes .

- Cytotoxic Effects : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism likely involves the induction of apoptosis or cell cycle arrest in malignant cells .

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Research Findings

Eigenschaften

IUPAC Name |

(2S)-2-chloro-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHMZBZGINHHJR-REOHCLBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.